Cyclohexylamine, N,1-dimethyl-, hydrochloride
Overview
Description
Cyclohexylamine, N,1-dimethyl-, hydrochloride is a derivative of Cyclohexylamine . Cyclohexylamine is an organic compound that belongs to the aliphatic amine class . It is a colorless liquid, although, like many amines, samples are often colored due to contaminants . It has a fishy odor and is miscible with water .
Synthesis Analysis
Cyclohexylamine is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . The reaction is as follows: C6H5NH2 + 3 H2 → C6H11NH2 . It is also prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis
The molecular formula of Cyclohexylamine is C6H13N . The IUPAC Standard InChI is InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2 . The IUPAC Standard InChIKey is PAFZNILMFXTMIY-UHFFFAOYSA-N .Chemical Reactions Analysis
Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds . It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is a building block for pharmaceuticals (e.g., mucolytics, analgesics, and bronchodilators) .Physical and Chemical Properties Analysis
Cyclohexylamine has a molar mass of 99.17 . It has a density of 0.8647 g/cm3 . Its melting point is -17.7 °C, and its boiling point is 134.5 °C . It is miscible in water and very soluble in ethanol . It has a vapor pressure of 11 mmHg at 20°C . Its acidity (pKa) is 10.64 , and its refractive index (nD) is 1.4565 .Mechanism of Action
N,N-Dimethylcyclohexylamine has been used as a switchable hydrophilicity solvent (SHS) for the extraction of lipids from freeze-dried samples of Botryococcus braunii microalgae for biofuel production . It has also been used as a catalyst in three-component organocatalyzed Strecker reaction on water .
Safety and Hazards
Properties
IUPAC Name |
N,1-dimethylcyclohexan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(9-2)6-4-3-5-7-8;/h9H,3-7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXPBYSLCRZGRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238069 | |
Record name | Cyclohexylamine, N,1-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90226-21-4 | |
Record name | Cyclohexylamine, N,1-dimethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090226214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylamine, N,1-dimethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,1-dimethylcyclohexan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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